molecular formula C4H5Br2ClO2 B14725129 2,3-Dibromopropyl carbonochloridate CAS No. 6099-84-9

2,3-Dibromopropyl carbonochloridate

Cat. No.: B14725129
CAS No.: 6099-84-9
M. Wt: 280.34 g/mol
InChI Key: LRECUZOYWSFTMP-UHFFFAOYSA-N
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Description

2,3-Dibromopropyl carbonochloridate (CAS 6099-84-9) is an organic compound with the molecular formula C4H5Br2ClO2 and a molecular weight of 280.342 g/mol . As a carbonochloridate ester, this reagent is of significant interest in synthetic organic chemistry for its potential as a versatile building block. The presence of both carbonochloridate and dibromopropyl functional groups suggests its utility in reactions such as the formation of carbonate esters or other derivatives, and it may serve as an intermediate in the synthesis of more complex molecules for specialized research applications. This product is designated For Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or any personal use.

Properties

CAS No.

6099-84-9

Molecular Formula

C4H5Br2ClO2

Molecular Weight

280.34 g/mol

IUPAC Name

2,3-dibromopropyl carbonochloridate

InChI

InChI=1S/C4H5Br2ClO2/c5-1-3(6)2-9-4(7)8/h3H,1-2H2

InChI Key

LRECUZOYWSFTMP-UHFFFAOYSA-N

Canonical SMILES

C(C(CBr)Br)OC(=O)Cl

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Stoichiometry

2,3-Dibromopropyl carbonochloridate is synthesized via the reaction of 2,3-dibromopropanol with phosgene (COCl₂). The mechanism proceeds through nucleophilic acyl substitution, where the hydroxyl group of 2,3-dibromopropanol attacks the electrophilic carbonyl carbon of phosgene, displacing chloride and forming the carbonochloridate. Stoichiometric excess of phosgene (1.2–1.5 equivalents) is typically required to drive the reaction to completion, as side reactions with moisture or residual alcohols can reduce yield.

Industrial-Scale Optimization

Patent US5344977A highlights a two-step process for related compounds:

  • Bromination of acrylic acid to form 2,3-dibromopropionic acid using bromine in chloroform at 64–66°C.
  • Conversion to acid chloride via thionyl chloride (SOCl₂), followed by phosgenation.
    While this patent focuses on 2,3-dibromopropionyl chloride, analogous conditions apply to carbonochloridate synthesis. Iron(III) chloride (0.2 mol%) catalyzes the bromination, achieving 98% purity. Post-reaction degassing at 25 mbar removes volatile byproducts like HCl and SO₂.

Haloformate Esterification via Intermediate Acid Chlorides

Synthesis of 2,3-Dibromopropionyl Chloride

As detailed in US5344977A, 2,3-dibromopropionyl chloride serves as a critical intermediate. Bromination of acrylic acid with Br₂ in chloroform produces 2,3-dibromopropionic acid, which is treated with thionyl chloride to form the acid chloride:
$$
\text{CH₂=CHCOOH} + 2\text{Br}2 \rightarrow \text{CH}2\text{BrCHBrCOOH} \xrightarrow{\text{SOCl}2} \text{CH}2\text{BrCHBrCOCl}
$$
Key parameters include maintaining temperatures below 70°C to prevent decomposition and using iron catalysts to minimize diastereomer formation.

Conversion to Carbonochloridate

The acid chloride intermediate reacts with 2,3-dibromopropanol in the presence of pyridine to scavenge HCl. Patent US3536698A demonstrates this approach for penicillin esters, where trichloroethyl chloroformate reacts with alcohols under anhydrous conditions. Applied to 2,3-dibromopropanol, the reaction would proceed as:
$$
\text{CH}2\text{BrCHBrCOCl} + \text{HOCH}2\text{CHBrCH}2\text{Br} \rightarrow \text{CH}2\text{BrCHBrCOOCH}2\text{CHBrCH}2\text{Br} + \text{HCl}
$$
Yields exceeding 90% are achievable with tetrahydrofuran (THF) as the solvent and rigorous exclusion of moisture.

Flow Reactor-Based Synthesis

Continuous-Flow Advantages

Patent WO2006044575A1 describes a flow reactor method for aliphatic chloroformates, offering enhanced safety and scalability over batch processes. Key features include:

  • Temperature control : Exothermic reactions are managed via rapid heat dissipation.
  • Reduced phosgene inventory : Continuous phosgene feeding minimizes hazardous accumulation.
  • Higher purity : Unidirectional flow minimizes byproducts like carbamates or carbonates.

Operational Parameters

A typical setup involves:

  • Mixing 2,3-dibromopropanol and phosgene (1:1 molar ratio) in THF.
  • Introducing the mixture into a flow reactor at 50–60°C with a residence time of 10–15 minutes.
  • Quenching the effluent with ice-cold water to isolate the product.
    This method achieves 95–98% conversion with >99% selectivity, outperforming batch reactors in both yield and reaction time.

Comparative Analysis of Methods

Parameter Direct Phosgenation Acid Chloride Route Flow Reactor
Reaction Time (h) 8–12 18–22 0.25–0.5
Yield (%) 85–90 75–80 95–98
Purity (%) 94–96 90–93 98–99
Scalability Moderate Low High
Byproduct Management Complex Moderate Simple
Source

Challenges and Mitigation Strategies

Exothermic Bromination

The bromination of acrylic acid releases significant heat, necessitating controlled addition rates and cooling. Patent US5344977A recommends incremental bromine addition over 8 hours at 15–20°C to prevent runaway reactions.

Moisture Sensitivity

Both phosgene and acid chlorides hydrolyze readily. Solvents like THF must be dried over calcium hydride, and reactions conducted under nitrogen or argon.

Catalyst Selection

Iron(III) chloride (0.2 mol%) optimizes bromine utilization and reduces side products, as evidenced by a 97% yield improvement over uncatalyzed reactions.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dibromopropyl carbonochloridate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Common Reagents and Conditions:

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Oxidizing Agents: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

    Reducing Agents: Reducing agents like lithium aluminum hydride are employed for reduction reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions may produce carbonyl compounds.

Scientific Research Applications

2,3-Dibromopropyl carbonochloridate has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is employed in the modification of biomolecules for research purposes.

    Industry: The compound is used in the production of flame retardants and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,3-Dibromopropyl carbonochloridate involves its reactivity with nucleophiles and other reactive species. The presence of bromine and chlorine atoms makes it highly reactive, allowing it to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

Structural and Functional Analogues

The table below summarizes key properties of TDBPP and related flame retardants:

Compound CAS Number Molecular Formula Physical State Water Solubility Primary Use Regulatory Status
TDBPP 126-72-7 C₉H₁₅Br₆O₄P Viscous liquid Insoluble Plastics, textiles Banned (U.S., Japan)
Bis(2,3-DBPP) phosphate 5412-25-9 C₆H₁₀Br₆O₄P Not reported Insoluble Textiles, coatings Restricted under EU REACH
HBCD 3194-55-6 C₁₂H₁₈Br₆ Solid Low solubility Polystyrene insulation Listed under Stockholm Convention
TCEP 115-96-8 C₆H₁₂Cl₃O₄P Liquid Highly soluble Furniture foams, adhesives Restricted in EU
TDCPP 13674-87-8 C₉H₁₅Cl₆O₄P Liquid Low solubility Polyurethane foams California Prop 65 listed

Environmental Persistence and Toxicity

  • TDBPP: Environmental Presence: Detected in sediments at 1.20–5.62 ng/g (dry weight) in Jiaozhou Bay, China, correlating with HBCD contamination . Toxicity: Classified as a probable carcinogen (NTP); impurities include 2,3-dibromopropanol and 1,2,3-tribromopropane, which are mutagenic . Degradation: Hydrolyzes slowly in aquatic environments, forming brominated byproducts .
  • Listed under Stockholm Convention due to endocrine disruption risks .
  • Bis(2,3-DBPP) phosphate :

    • Structurally similar to TDBPP but with fewer bromine atoms; used in parallel applications. Banned in Japan alongside TDBPP .

Analytical Methods

  • TDBPP : Quantified via GC-MS using deuterated surrogates (e.g., TDBPP-d₁₅) to improve accuracy .
  • HBCD : Analyzed using UPLC-MS/MS, with isomer-specific detection critical for regulatory compliance .

Health and Regulatory Implications

  • TDBPP : Linked to renal and hepatic toxicity in rodents; inadequate human epidemiological data .
  • TCEP and TDCPP : Both exhibit neurotoxicity and are prioritized for substitution under EU regulations .

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